Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a unique structure that includes a cyclohexylcarbamoyl group, an isoquinolinyl group, and an ethyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multiple steps:
Formation of the Isoquinolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the isoquinolinyl core.
Introduction of the Cyclohexylcarbamoyl Group: This is achieved through a carbamoylation reaction, where a cyclohexyl isocyanate reacts with the intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions:
Hydrolysis: This reaction breaks the ester bond, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or hydroxide ions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl Butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl Benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is unique due to its complex structure, which includes multiple functional groups and a fused ring system.
Properties
IUPAC Name |
ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h7,10-13,15-16H,3-6,8-9,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBFVSUZJQAATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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